molecular formula C6H10N2O B138026 2-Propyl-1H-imidazol-4(5H)-one CAS No. 158365-96-9

2-Propyl-1H-imidazol-4(5H)-one

Cat. No. B138026
M. Wt: 126.16 g/mol
InChI Key: BDSFPJPUFHGKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-imidazol-4(5H)-one, also known as PIH, is a heterocyclic organic compound with the molecular formula C6H10N2O. It is a derivative of imidazole and has been found to have various applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-Propyl-1H-imidazol-4(5H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-Propyl-1H-imidazol-4(5H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Propyl-1H-imidazol-4(5H)-one in lab experiments is its relatively low cost and availability. 2-Propyl-1H-imidazol-4(5H)-one is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of using 2-Propyl-1H-imidazol-4(5H)-one is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 2-Propyl-1H-imidazol-4(5H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Propyl-1H-imidazol-4(5H)-one for maximum efficacy and safety. Another area of interest is the development of new synthesis methods for 2-Propyl-1H-imidazol-4(5H)-one and its derivatives, which may lead to the discovery of new compounds with improved properties and applications.
In conclusion, 2-Propyl-1H-imidazol-4(5H)-one has various scientific research applications, including anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

2-Propyl-1H-imidazol-4(5H)-one has been found to have various applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

158365-96-9

Product Name

2-Propyl-1H-imidazol-4(5H)-one

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-propyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9)

InChI Key

BDSFPJPUFHGKLX-UHFFFAOYSA-N

SMILES

CCCC1=NCC(=O)N1

Canonical SMILES

CCCC1=NCC(=O)N1

synonyms

4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.39 g (138 mmol) of glycine methyl ester hydrochloride was added to a solution of sodium hydroxide (5.56 g, 139 mmol) in methanol (55 ml) at 0° C. After 15 minutes, 14.50 g (content 96.3 percent, 138 mmol) of butanimidic acid methyl ester was instilled in the white suspension for 8 minutes. The mixture was stirred for 3 hours at room temperature and then concentrated by evaporation on a Rotavapor. The residue was mixed with CH2Cl2 (250 ml) and the resultant suspension was filtered. The filtrate was concentrated by evaporation on a Rotavapor, again mixed with CH2Cl2 (250 ml) and filtered again. After removal of the solvent, the title compound was obtained (15.13 g, content>95 percent according to 1H-NMR, 83 percent yield). Other data concerning the product was:
Quantity
17.39 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

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